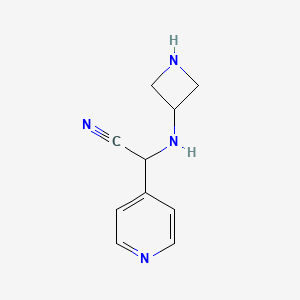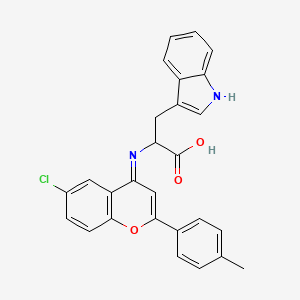
(E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromenylidene moiety linked to an indole ring through a propanoic acid chain, with a chlorine atom and a p-tolyl group enhancing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the chromenylidene intermediate, which is then coupled with an indole derivative under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents that facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the chromenylidene and indole moieties.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
(E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in cancer research, due to its ability to modulate specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, making it a valuable tool in biomedical research.
Properties
Molecular Formula |
C27H21ClN2O3 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-[[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C27H21ClN2O3/c1-16-6-8-17(9-7-16)26-14-23(21-13-19(28)10-11-25(21)33-26)30-24(27(31)32)12-18-15-29-22-5-3-2-4-20(18)22/h2-11,13-15,24,29H,12H2,1H3,(H,31,32) |
InChI Key |
SKDDSZRDYGMPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(CC3=CNC4=CC=CC=C43)C(=O)O)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)

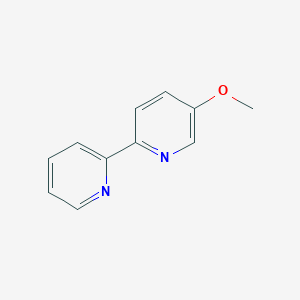
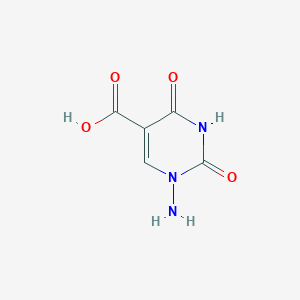

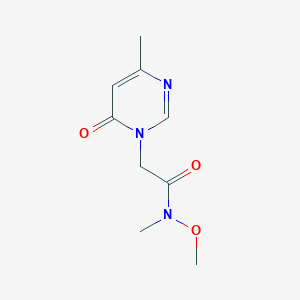
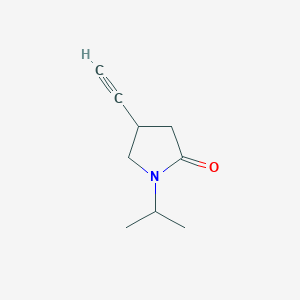

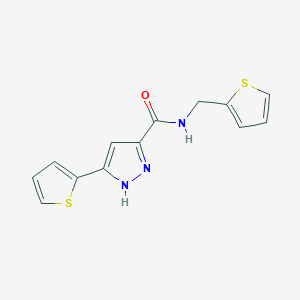
![9-(3,4-Dimethylphenyl)-3-((4-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14879258.png)
![6-amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14879267.png)
![4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14879269.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14879274.png)
